N-(1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide
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Overview
Description
N-(1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide: is an organic compound that features a benzodioxole ring and a dinitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Nitration: The benzodioxole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at specific positions.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Biology:
Anticancer Research: Derivatives of benzodioxole have shown potential anticancer activity, making this compound a candidate for further investigation in cancer therapy.
Medicine:
Drug Development: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects.
Industry:
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit the function of certain enzymes or proteins involved in cell proliferation and survival. The nitro groups can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to apoptosis .
Comparison with Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole ring but has different functional groups, leading to distinct biological activities.
N-(1,3-benzodioxol-5-yl)-2-(1H-indol-3-yl)acetamide: Another compound with a benzodioxole ring, but with an indole moiety, showing different pharmacological properties.
Uniqueness: N-(1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide is unique due to the presence of both benzodioxole and dinitrobenzamide groups, which confer specific chemical reactivity and biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O7/c18-14(15-9-1-2-12-13(5-9)24-7-23-12)8-3-10(16(19)20)6-11(4-8)17(21)22/h1-6H,7H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBYDJLIJHQAMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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